3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
Description
3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride is a bicyclic amine derivative featuring a nitrogen atom within a bicyclo[3.2.1]octene scaffold and a thiophen-2-yl substituent at the 3-position. Its molecular formula is C₁₁H₁₂ClNS, with a molecular weight of 225.73 g/mol (calculated). The compound’s bicyclic structure imparts rigidity, which is critical for binding to biological targets such as monoamine neurotransmitter reuptake inhibitors, as suggested by patents discussing structurally related 8-azabicyclo[3.2.1]oct-2-ene derivatives . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS.ClH/c1-2-11(13-5-1)8-6-9-3-4-10(7-8)12-9;/h1-2,5-6,9-10,12H,3-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDVBNDKJDWBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2)C3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophene derivatives in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemical Synthesis and Research
This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: The thiophene ring facilitates electrophilic and nucleophilic substitution reactions.
These reactions enable the formation of diverse derivatives that can be further explored for their properties and applications.
Biological Applications
Research into the biological activities of 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride has highlighted its potential as a therapeutic agent:
- Antimicrobial Properties: Studies have indicated its efficacy against various microbial strains, showcasing potential as an antimicrobial agent.
- Anticancer Activity: The compound is being investigated for its ability to inhibit cancer cell proliferation, particularly in human hepatocellular carcinoma and lung cancer cell lines .
The compound's structural characteristics may contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies.
Material Science
In material science, this compound is utilized in the development of new materials and catalysts:
- Conductivity-Based Sensors: Its thiophene component allows for applications in sensors due to its conductive properties.
Industrial Applications
The compound's unique structure also makes it suitable for industrial applications:
- Catalyst Development: It can be used in catalytic processes due to its ability to facilitate various chemical transformations.
Case Studies
Case Study 1: Antifungal Activity
A series of derivatives based on the thiophene structure were synthesized and evaluated for antifungal activity, demonstrating significant efficacy against specific fungal strains with EC50 values lower than standard antifungal agents .
Case Study 2: Anticancer Research
Research focusing on the anticancer potential of derivatives of this compound revealed promising results, indicating that certain modifications enhance biological activity against cancer cell lines compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride becomes evident when compared to analogs. Below is a detailed analysis:
Structural Analogues
Physicochemical Comparison
Biological Activity
3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride is a compound that has garnered attention for its unique structural features, combining an azabicyclo[3.2.1]octane core with a thiophene ring. This compound's biological activity is of significant interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.75 g/mol. The InChI key for this compound is TXDVBNDKJDWBND-UHFFFAOYSA-N, which helps in identifying its chemical structure in databases.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
1. Antimicrobial Properties
- Studies have shown that this compound has potential antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Specifically, it has been observed to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
- Preliminary investigations suggest that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. For instance, cell viability assays have demonstrated a reduction in cell proliferation in certain cancer cell lines when treated with this compound .
3. Mechanism of Action
- The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in cell growth and survival, possibly through inhibition of key enzymes or receptors .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Mechanism | Potential enzyme inhibition |
Case Study: Antimicrobial Activity
A study conducted on various derivatives of bicyclic compounds highlighted the effectiveness of this compound against resistant strains of bacteria. The compound was tested using the disc diffusion method, showing significant zones of inhibition compared to control groups .
Case Study: Anticancer Potential
In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent . Further molecular docking studies indicated possible binding interactions with key proteins involved in cancer progression.
Q & A
Q. What are the recommended synthetic routes for 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride, and how can purity be optimized?
- Methodological Answer : A general approach involves coupling thiophene derivatives with bicyclic amines. For example, thiophen-2-yl groups can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. The hydrochloride salt is typically formed by treating the free base with HCl in anhydrous ether or ethanol .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in 9:1 DCM/MeOH) .
Q. How can the structural integrity of the bicyclo[3.2.1]octane core be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy : Combine - and -NMR to verify the bicyclic framework. Key signals include bridgehead protons (δ 3.5–4.5 ppm, multiplicity dependent on substituents) and quaternary carbons (δ 50–70 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 280.1234 for CHNSCl) and rule out side products .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Receptor Binding : Screen against GPCRs (e.g., muscarinic or adrenergic receptors) due to structural similarity to trospium derivatives. Use radioligand displacement assays with -N-methylscopolamine .
- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells at concentrations of 1–100 µM. Include trospium chloride as a positive control .
Advanced Research Questions
Q. How does stereochemistry at the bicyclic bridgehead influence pharmacological activity?
- Methodological Answer :
- Stereochemical Analysis : Resolve enantiomers via chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) or synthesize diastereomers using enantiopure starting materials .
- Activity Correlation : Compare IC values of enantiomers in functional assays (e.g., calcium flux for receptor activation). Trospium analogs show >10-fold differences in potency between stereoisomers .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method with HPLC quantification. Test pH-dependent solubility (1–7.4) in PBS and simulated gastric fluid.
- Polymorph Screening : Identify crystalline forms via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Hydrochloride salts often exhibit hygroscopicity, requiring storage under nitrogen .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on conserved residues in muscarinic receptors (e.g., Asp 113 in M3) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-binding poses. Validate with experimental IC data .
Q. What advanced analytical methods validate trace impurities in bulk synthesis?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with Q-TOF detection. Identify impurities at <0.1% levels (e.g., des-thiophene byproducts) .
- NMR Spectroscopy : Use --HSQC to detect low-abundance impurities. Compare with spiked standards for quantification .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for off-target effects?
- Methodological Answer :
- Assay Selection : Include orthogonal assays (e.g., cAMP accumulation for GPCRs and hERG inhibition for cardiac safety).
- Statistical Power : Use n ≥ 3 replicates per dose (logarithmic spacing: 0.1–100 µM). Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves and calculate Hill coefficients .
Q. What metabolomic approaches identify degradation products under physiological conditions?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze via UPLC-Q-Exactive. Monitor N-dealkylation or thiophene ring oxidation.
- Stability Testing : Use accelerated stability chambers (40°C/75% RH for 4 weeks) with LC-MS to track degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
